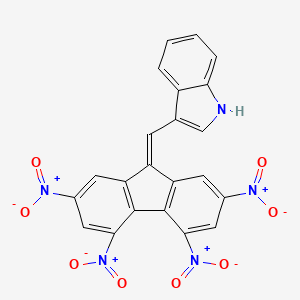
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is a complex organic compound characterized by its unique structure, which includes a fluorenylidene group and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole typically involves the condensation of 2,4,5,7-tetranitrofluorenone with indole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorenylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.
Applications De Recherche Scientifique
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is investigated for use in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the indole moiety can interact with various biological receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)furan
- 1-(9H-Carbazol-9-yl)-3-{4-[(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl]phenoxy}-2-propanol
Uniqueness
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is unique due to its specific combination of a fluorenylidene group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
308101-35-1 |
|---|---|
Formule moléculaire |
C22H11N5O8 |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
3-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]-1H-indole |
InChI |
InChI=1S/C22H11N5O8/c28-24(29)12-6-16-15(5-11-10-23-18-4-2-1-3-14(11)18)17-7-13(25(30)31)9-20(27(34)35)22(17)21(16)19(8-12)26(32)33/h1-10,23H |
Clé InChI |
VZGIJCVLUQSNOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=C3C=C(C=C5[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
![Diisobutyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978680.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B11978681.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)



![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
